REACTION_SMILES
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[CH3:1][C:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([CH3:10])[OH:11].[CH3:22][C:23]([CH3:24])([c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)[CH2:31][OH:32].[N+:12](=[O:13])([O-:14])[c:15]1[cH:16][cH:17][c:18]([F:21])[cH:19][cH:20]1.[N+:33]([c:34]1[cH:35][cH:36][c:37]([Cl:38])[cH:39][cH:40]1)([O-:41])=[O:42]>>[CH3:1][C:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([CH3:10])[O:11][c:18]1[cH:17][cH:16][c:15]([N+:12](=[O:13])[O-:14])[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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CC(C)(Cc1ccccc1)Oc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |